Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is a chemical compound with the molecular formula and a molecular weight of 292.47 g/mol. It is classified as an ester, specifically a fluorinated alkyl ester, and is notable for its tert-butyldimethylsilyl protective group, which enhances its stability and reactivity in various chemical reactions. The compound is registered under the CAS number 1864056-66-5 and is utilized primarily in organic synthesis and medicinal chemistry applications.
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate can be synthesized through several methods, often involving the protection of hydroxyl groups with tert-butyldimethylsilyl groups and subsequent fluorination. A common synthetic route includes:
The molecular structure of methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate features a linear heptane backbone with a fluorine atom at the second carbon position and a tert-butyldimethylsilyloxy group at the seventh carbon position.
COC(=O)C(F)CCCCCO[Si](C)(C)C(C)(C)C
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate participates in various chemical reactions typical for esters and silyl ethers:
These reactions are crucial for modifying the compound for specific applications in organic synthesis.
The mechanism of action for methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate primarily involves its reactivity due to the fluorine atom and silyl ether group:
This combination makes it a valuable intermediate in synthesizing complex organic molecules .
These properties are essential for handling and application purposes in laboratory settings .
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7